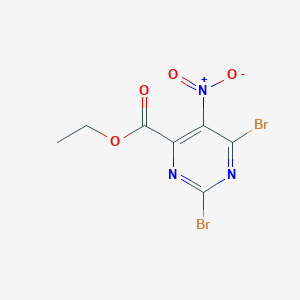

Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC15846392

Molecular Formula: C7H5Br2N3O4

Molecular Weight: 354.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5Br2N3O4 |

|---|---|

| Molecular Weight | 354.94 g/mol |

| IUPAC Name | ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C7H5Br2N3O4/c1-2-16-6(13)3-4(12(14)15)5(8)11-7(9)10-3/h2H2,1H3 |

| Standard InChI Key | KDLOXENOVGWRRA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=NC(=N1)Br)Br)[N+](=O)[O-] |

Introduction

Synthesis and Applications

The synthesis of pyrimidine derivatives often involves condensation reactions or substitution reactions. For instance, nitropyrimidines can be synthesized through nitration of pyrimidine rings, while halogenated pyrimidines can be prepared by halogenation reactions.

Synthesis Methods

-

Nitration: Pyrimidine rings can be nitrated using nitric acid or other nitrating agents to introduce a nitro group.

-

Halogenation: Halogenation reactions involve the introduction of halogen atoms (like chlorine or bromine) into the pyrimidine ring.

Applications

Pyrimidine derivatives are used in various fields:

-

Pharmaceuticals: They are used as intermediates in the synthesis of drugs, including antiviral and anticancer agents.

-

Agrochemicals: Some pyrimidine derivatives are used as herbicides or insecticides.

-

Biological Research: These compounds can serve as tools for studying biological processes and as potential therapeutic agents.

Research Findings and Potential

While specific research findings on Ethyl 2,6-dibromo-5-nitropyrimidine-4-carboxylate are not available, similar compounds have shown promise in various applications. For example, nitropyrimidines have been explored for their potential biological activities, including antimicrobial and anticancer properties.

Potential Applications

-

Biological Activities: Pyrimidine derivatives can exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.

-

Chemical Intermediates: These compounds are useful in synthesizing more complex molecules with specific biological or chemical properties.

Future Directions

-

Synthesis Optimization: Developing efficient synthesis methods for pyrimidine derivatives.

-

Biological Evaluation: Investigating the biological activities of these compounds to identify potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume